molecular formula C8H9NO2 B1282506 2-Acetyl-6-methoxypyridine CAS No. 21190-93-2

2-Acetyl-6-methoxypyridine

Cat. No.: B1282506
CAS No.: 21190-93-2
M. Wt: 151.16 g/mol
InChI Key: XPJALZRCJQKJKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetyl-6-methoxypyridine is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Application in Bone Turnover and Osteoporosis Treatment

  • A study identified a compound related to 2-acetyl-6-methoxypyridine as a potent antagonist of the alpha(v)beta(3) receptor, showing promise in treating and preventing osteoporosis. This compound demonstrated efficacy in in vivo models of bone turnover (Hutchinson et al., 2003).

Role in Synthesis of Biologically Active Compounds

  • This compound derivatives have been used in the synthesis of biologically active compounds. For example, one study reports the synthesis and kinetic analysis of a N-acetylhexosaminidase inhibitor, indicating potential applications in enzyme inhibition (Knapp et al., 2005).
  • Another study highlights the use of a methoxypyridine in synthesizing the Lycopodium alkaloid lycoposerramine R, showcasing its utility in complex organic syntheses (Bisai & Sarpong, 2010).

Antimicrobial and Tuberculostatic Properties

  • This compound derivatives have demonstrated noticeable bacteriostatic and tuberculostatic activity in certain studies. This suggests its potential in developing new antimicrobial agents (Miszke et al., 2008).

Chemical Synthesis and Reactions

  • Several studies focus on the chemical synthesis and reactions involving this compound or related compounds, providing insights into its chemical properties and potential applications in various chemical reactions (Yakunin et al., 2001), (Bisset et al., 2014).

Excited State Proton Transfer Studies

  • Research exploring the excited-state double-proton transfer mechanisms of 2-amino-3-methoxypyridine and acetic acid complexes contributes to our understanding of photochemical reactions, which could have implications in fields like photochemistry and molecular electronics (Meng et al., 2018).

Synthesis of Heterocycles

  • The compound has been used in the synthesis of furan-fused heterocycles, demonstrating its versatility in organic synthesis and potential applications in pharmaceuticals and materials science (Conreaux et al., 2008).

Safety and Hazards

2-Acetyl-6-methoxypyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and specific target organ toxicity (respiratory system) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 2-Acetyl-6-methoxypyridine are currently unknown

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is 1.83, suggesting it may have good bioavailability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors impact the action of this compound is currently unavailable . Future research should consider factors such as pH, temperature, and the presence of other molecules in the environment.

Biochemical Analysis

Biochemical Properties

2-Acetyl-6-methoxypyridine plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes suggests that this compound may influence the metabolic pathways of other compounds by either inhibiting or inducing these enzymes. Additionally, this compound can bind to certain receptor proteins, potentially affecting signal transduction pathways and cellular responses .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors. This interaction can lead to changes in intracellular calcium levels, which in turn affect various cellular functions such as muscle contraction, neurotransmitter release, and gene expression. Furthermore, this compound has been reported to modulate gene expression by acting as a ligand for nuclear receptors, thereby influencing transcriptional activity and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. For example, its interaction with cytochrome P450 enzymes can result in the inhibition of enzyme activity, leading to altered metabolic rates of substrates. Additionally, this compound can interact with DNA-binding proteins, influencing gene expression by modulating the transcriptional machinery. These molecular interactions highlight the compound’s potential to affect various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light. Over extended periods, this compound may undergo degradation, leading to the formation of by-products that could influence its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in adaptive cellular responses, such as changes in enzyme expression levels and metabolic flux .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound has been found to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, this compound can exhibit toxicity, leading to symptoms such as liver damage, oxidative stress, and disruptions in metabolic homeostasis. These findings underscore the importance of dosage considerations when evaluating the compound’s biological effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of metabolites that can be further processed by phase II enzymes such as glucuronosyltransferases and sulfotransferases. The metabolic processing of this compound can influence the levels of various metabolites, thereby affecting metabolic flux and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in particular cellular compartments. These interactions can influence the localization and concentration of this compound within cells, thereby affecting its biological activity .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound has been found to localize in the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes and other metabolic proteins. Additionally, this compound can be targeted to the nucleus, where it may influence gene expression by interacting with nuclear receptors and transcription factors. These localization patterns highlight the compound’s potential to affect various cellular processes at multiple levels .

Properties

IUPAC Name

1-(6-methoxypyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6(10)7-4-3-5-8(9-7)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPJALZRCJQKJKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20545701
Record name 1-(6-Methoxypyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21190-93-2
Record name 1-(6-Methoxypyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(6-methoxypyridin-2-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Acetyl-6-methoxypyridine
Reactant of Route 2
Reactant of Route 2
2-Acetyl-6-methoxypyridine
Reactant of Route 3
Reactant of Route 3
2-Acetyl-6-methoxypyridine
Reactant of Route 4
Reactant of Route 4
2-Acetyl-6-methoxypyridine
Reactant of Route 5
Reactant of Route 5
2-Acetyl-6-methoxypyridine
Reactant of Route 6
Reactant of Route 6
2-Acetyl-6-methoxypyridine
Customer
Q & A

Q1: What makes thiosemicarbazone derivatives of AMOPY interesting for drug design, particularly in the context of cancer?

A1: Thiosemicarbazones are a class of organic compounds characterized by their ability to bind to metal ions, a property that has sparked interest in their potential biological activities. [] Research has increasingly shown that certain thiosemicarbazones display promising anti-cancer properties. [] This activity is often attributed to their ability to inhibit specific enzymes involved in cancer cell growth and proliferation. The study you provided focuses on synthesizing and characterizing new thiosemicarbazone ligands built upon the AMOPY scaffold. [] The goal is to create novel compounds with potentially enhanced anti-cancer activity. By modifying the AMOPY scaffold with various thiosemicarbazone groups, researchers aim to optimize the interactions between these new molecules and their biological targets within cancer cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.